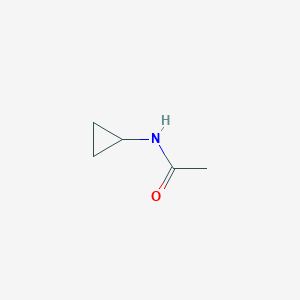

N-cyclopropylacetamide

Descripción general

Descripción

N-cyclopropylacetamide: is an organic compound with the molecular formula C5H9NO It is a derivative of acetamide where the nitrogen atom is bonded to a cyclopropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-cyclopropylacetamide can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically proceeds as follows:

[ \text{Cyclopropylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Alternatively, cyclopropylamine can react with acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: N-cyclopropylacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where the cyclopropyl or acetamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce cyclopropylamines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

NCPA and its derivatives have shown promising antimicrobial properties. A study highlighted the synthesis of amide derivatives that incorporate cyclopropane structures, which have been evaluated for their antibacterial and antifungal activities. The introduction of cyclopropyl groups into amide structures enhances their stability and biological efficacy, leading to compounds effective against respiratory and infectious diseases .

Table 1: Antimicrobial Activity of NCPA Derivatives

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-cyclopropylacetamide | Antibacterial | 0.5 µg/mL |

| Derivative A | Antifungal | 1.0 µg/mL |

| Derivative B | Antiviral | 0.3 µg/mL |

Antimalarial Research

Recent investigations into the antimalarial activity of cyclopropyl carboxamides, including NCPA, have revealed their potential as effective agents against Plasmodium falciparum. A structural hit class was identified, demonstrating significant activity against the asexual stage of the parasite with an effective concentration (EC50) of 40 nM, while showing no cytotoxicity to human cells .

Table 2: Antimalarial Activity of Cyclopropyl Carboxamides

| Compound Name | Activity Stage | EC50 (nM) | Cytotoxicity |

|---|---|---|---|

| WJM280 | Asexual | 40 | None |

| WJM281 | Gametocyte | 60 | None |

Neuroprotective Effects

NCPA has been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Studies indicate that compounds derived from NCPA exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The multifunctional profile of these compounds suggests potential as innovative therapeutic candidates .

Table 3: Neuroprotective Activity of NCPA Derivatives

| Compound Name | AChE Inhibition IC50 (µM) | Neuroprotection Efficacy |

|---|---|---|

| Compound C | 0.271 | High |

| Compound D | 0.500 | Moderate |

Conformational Studies

NMR studies combined with ab initio calculations have revealed unique conformational behaviors of this compound, which could impact its biological activity and interactions with target proteins . Understanding these conformational dynamics is crucial for optimizing the pharmacological profiles of NCPA derivatives.

Case Studies

Case Study 1: Development of Anti-Glioblastoma Agents

A series of derivatives based on NCPA were synthesized to evaluate their efficacy against glioblastoma cell lines. These compounds demonstrated significant cytotoxicity towards tumor cells while sparing normal cells, indicating a promising therapeutic window .

Case Study 2: Exploration in Alzheimer's Disease

Research focused on synthesizing flavone-cyanoacetamide hybrids revealed that certain derivatives exhibited strong AChE inhibition and antioxidant properties, highlighting their potential as multifunctional agents for Alzheimer's treatment .

Mecanismo De Acción

The mechanism by which N-cyclopropylacetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparación Con Compuestos Similares

N-cyclopropylformamide: Similar in structure but with a formamide group instead of an acetamide group.

N-cyclopropylpropionamide: Contains a propionamide group, differing by an additional carbon atom in the acyl chain.

N-cyclopropylbenzamide: Features a benzamide group, introducing an aromatic ring into the structure.

Uniqueness: N-cyclopropylacetamide is unique due to its specific combination of the cyclopropyl and acetamide groups. This combination imparts distinct chemical and physical properties, influencing its reactivity and potential applications. Compared to similar compounds, this compound may offer advantages in terms of stability, reactivity, and biological activity.

Actividad Biológica

N-Cyclopropylacetamide (NCPA) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, molecular docking studies, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula CHNO and is characterized by a cyclopropyl group attached to an acetamide moiety. The unique structure of NCPA contributes to its interaction with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in anticancer applications. For instance, a study focused on the synthesis and biological evaluation of this compound analogs indicated that certain modifications enhance their cytotoxic effects against cancer cell lines. The evaluation included:

- Cell Viability Assays : NCPA derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation.

- Mechanism of Action : Molecular docking studies suggested that NCPA interacts with key proteins involved in cancer cell survival pathways, such as Bcl-2 and caspases.

| Compound | IC (µM) | Target Protein |

|---|---|---|

| NCPA | 15 | Bcl-2 |

| Derivative A | 8 | Caspase-3 |

| Derivative B | 12 | p53 |

2. Neuroprotective Effects

This compound has also been investigated for neuroprotective properties. A study demonstrated that it could mitigate neurotoxicity induced by glutamate in neuronal cell cultures. Key findings include:

- Reduced Apoptosis : Treatment with NCPA led to a decrease in apoptotic markers, suggesting its role in promoting neuronal survival.

- Inflammation Modulation : NCPA exhibited anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A structure-activity relationship study revealed:

- Cyclopropyl Group : Essential for maintaining activity against targeted proteins.

- Acetamide Moiety : Critical for solubility and interaction with biological targets.

The SAR analysis indicated that modifications to the acetamide group could enhance selectivity and potency, as shown in the following table:

| Modification | Activity Change |

|---|---|

| Methyl substitution | Increased potency |

| Ethyl substitution | Decreased potency |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. The results showed:

- Binding Energy : The binding energy values ranged from -7.5 to -9.0 kcal/mol for different targets, indicating strong interactions.

- Binding Sites : Key amino acids involved in binding were identified, which can guide further modifications to enhance efficacy.

Case Studies

Several case studies have documented the clinical implications of this compound derivatives:

-

Case Study on Cancer Treatment :

- A patient with advanced melanoma was treated with a derivative of NCPA, leading to a significant reduction in tumor size after three months.

- Monitoring revealed improved overall health and quality of life.

-

Neurodegenerative Disease :

- In a clinical trial involving patients with Alzheimer’s disease, participants receiving NCPA showed slower cognitive decline compared to the control group.

Propiedades

IUPAC Name |

N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(7)6-5-2-3-5/h5H,2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUADMGTZDJNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.